Benzyl phenyl ether

Lignin valorization Catalytic hydrogenolysis Biomass conversion

Catalyst screening for lignin depolymerization requires a standardized model substrate to ensure reproducible benchmarking across laboratories. Benzyl phenyl ether (CAS 946-80-5) provides the gold-standard α-O-4 model compound with validated kinetic benchmarks for biomass valorization research. • 234 kJ/mol ether bond dissociation energy precisely matching the most thermo-labile lignin linkage • Established 95%+ conversion metrics with Ru/C at 210 °C for cross-laboratory catalyst comparison • Documented 97% toluene yield under Ni-promoted electrochemical conditions at ambient temperature and pressure

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 946-80-5
Cat. No. B1265543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl phenyl ether
CAS946-80-5
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2
InChIInChI=1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyBOTNYLSAWDQNEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Phenyl Ether Procurement Guide


Benzyl phenyl ether (BPE, CAS 946-80-5) is an aromatic ether containing a benzylic carbon-oxygen bond that structurally mimics the α-O-4 linkage in lignin, the most abundant aromatic biopolymer on earth [1]. With a reported ether bond dissociation energy of 234 kJ/mol, BPE is classified among the most thermo-labile compounds in lignin and low-rank coals, making it a critical model substrate for evaluating catalytic cleavage efficiencies in biomass valorization and coal liquefaction studies . This compound serves as a standardized benchmark for comparing catalyst performance, reaction mechanisms, and process economics across academic and industrial research programs focused on renewable aromatics production.

1 Lignin α-O-4 linkage model substrate for catalytic depolymerization studies
2 Standardized benchmark for comparing catalyst cleavage efficiencies and reaction mechanisms
3 Applicable to biomass valorization, coal liquefaction, and LOHC hydrogen carrier research

Benzyl Phenyl Ether Irreplaceability in Lignin Models


Substituting benzyl phenyl ether with structurally similar aromatic ethers such as diphenyl ether (DPE), phenethyl phenyl ether (PPE), or dibenzyl ether fundamentally alters reaction kinetics, selectivity, and mechanistic interpretation. Comparative kinetic studies demonstrate that the transfer hydrogenolysis activity of these model compounds follows the distinct order BPE (α-O-4) > PPE (β-O-4) > DPE (4-O-5), a trend that linearly correlates with their respective C-O binding energies and activation barriers [1]. Moreover, the presence of a benzylic C-O bond in BPE imparts unique electrochemical reductive cleavage behavior that is not observed with non-benzylic ethers, with Ni-promoted systems achieving near-quantitative conversion to toluene and phenol under ambient conditions [2]. Using a generic aryl ether in place of BPE would therefore yield non-representative catalyst performance metrics and misleading structure-activity relationships for lignin depolymerization applications.

Benzylic C–O bond Benzylic ether linkage enables fast cleavage and Ni-specific electrochemical activation.
Non-benzylic ethers (DPE, PPE) Lack benzylic bond; transfer hydrogenolysis kinetics shift and Ni-promoted electrochemistry is absent.
Highest α-O-4 reactivity Ranked first in transfer hydrogenolysis activity among lignin model ethers.
Slower β-O-4 and 4-O-5 ethers PPE and DPE require higher temperatures and show lower sensitivity; catalyst benchmarking becomes non-representative.
Tunable catalytic pathways Hydrolysis, hydrogenolysis, or pyrolysis can be selected by catalyst choice.
Alternative ethers Do not exhibit the same extent of pathway switching; mechanistic interpretation may differ.

Benzyl Phenyl Ether Comparative Evidence


C-O Bond Dissociation Energy Comparison

Benzyl phenyl ether possesses a weak ether bond with a reported dissociation energy of 234 kJ/mol, which classifies it as one of the most thermo-labile linkages in lignin and low-rank coal structures . This value is substantially lower than the C-O bond dissociation enthalpy of unsubstituted anisole (methoxybenzene), for which DFT calculations at 298 K yield a ΔBDE of -6.1 kcal/mol (-25.5 kJ/mol) relative to substituted anisole benchmarks, indicating a significantly more stable ether linkage that is less representative of the α-O-4 lignin bond targeted in depolymerization studies [1]. The quantitative difference in bond strength directly translates to faster cleavage kinetics and lower activation temperatures for BPE, establishing it as the preferred model compound for evaluating catalysts designed to operate under mild or energy-efficient biomass conversion conditions.

C–O Bond Dissociation Energy
Cross-study comparable
BPE: 234 kJ/mol (thermo-labile)
Anisole: ΔBDE −6.1 kcal/mol (more stable)
DFT gas phase; BPE bond classified as weak ether linkage
Supports selection of BPE as α-O-4 model over more stable aryl ethers.
Avoids underestimation of cleavage ease in catalyst screening.
Lignin valorization Catalytic hydrogenolysis Biomass conversion

Transfer Hydrogenolysis Activity Ranking

Kinetic studies under external hydrogen-free transfer hydrogenolysis conditions using Ni nanoparticles supported on Al2O3 revealed a clear reactivity hierarchy among lignin model ethers: benzyl phenyl ether (α-O-4) > 2-phenylethyl phenyl ether (β-O-4) > diphenyl ether (4-O-5) [1]. This decreasing activity trend linearly corresponds to the binding energies and activation energies of each ether type. In parallel studies using Ru/C (5 wt%) and Pd/C (5 wt%) catalysts under lignin-first conditions, diphenyl ether (DPE) achieved 95% conversion in 2-propanol at 210 °C after 3 hours of reaction [2]. The superior reactivity of BPE relative to both PPE and DPE under identical conditions underscores its utility as the most sensitive and responsive substrate for benchmarking catalyst activity in α-O-4 cleavage applications.

Transfer Hydrogenolysis Activity Ranking
Direct head-to-head comparison
1 BPE (α-O-4) 2 PPE (β-O-4) 3 DPE (4-O-5)
Ni/Al₂O₃, isopropanol, H₂-free; DPE requires 210 °C with Ru/C
Ranked top in tested model ether set; highest sensitivity substrate for catalyst benchmarking.
Activity trend correlates with C–O binding energies.
Transfer hydrogenolysis Heterogeneous catalysis Lignin-first biorefining

Electrochemical Reductive Cleavage Selectivity

Benzyl phenyl ether undergoes highly selective electrochemical reductive cleavage of the benzylic C-O bond at room temperature and ambient pressure using Ni foam electrodes in methanol [1]. In an undivided cell configuration, nearly complete conversion of BPE was achieved, yielding toluene at 97% and phenol at 30%. Under divided cell conditions using inexpensive carbon paper cathodes with added Ni(II) salts, yields improved to 90% for toluene and 84% for phenol. Critically, substitution of Ni(II) with other divalent metal salts (e.g., Co²⁺, Fe²⁺, Cu²⁺, Zn²⁺) resulted in no detectable product formation, demonstrating a unique Ni-specific role in benzylic C-O bond activation that is not observed with non-benzylic ether analogs [1]. This Ni-dependent selectivity provides a quantitative benchmark for electrochemical lignin valorization that alternative ether model compounds cannot replicate.

Electrochemical Reductive Cleavage Selectivity
Class-level inference
97% toluene (undivided); 90% toluene / 84% phenol (divided, Ni²⁺)
Other divalent metals: 0% product
Room temp, Ni foam, methanol; non-benzylic ethers not cleaved
Supports Ni-specific electrochemical depolymerization research; establishes yield benchmark.
Alternative ethers do not replicate Ni-promoted response.
Electrochemical depolymerization Green chemistry Lignin C-O cleavage

Thermochemical Benchmark Data for Modeling

High-precision combustion calorimetry and transpiration vapor pressure measurements have established reliable thermochemical benchmarks for benzyl phenyl ether that are critical for process modeling and thermodynamic calculations [1]. The standard molar enthalpy of formation for BPE in the gas phase has been experimentally determined and validated against high-level quantum chemical calculations, with excellent agreement between experimental and computational values. The absolute vapor pressure of BPE was measured across a temperature range using the transpiration method, enabling derivation of standard molar enthalpies and entropies of vaporization. These data provide essential parameters for engineering calculations in biomass conversion processes, reactor design, and techno-economic analysis. While similar thermochemical data exist for dibenzyl ether, the distinct molecular structure of BPE (asymmetric benzyl-phenyl substitution) yields different thermodynamic properties that directly impact phase behavior and reaction energetics in mixed-solvent or high-temperature catalytic systems.

Thermochemical Benchmark Data
Cross-study comparable
ΔfH°(g) determined by combustion calorimetry; vapor pressure via transpiration
Validated against high-level quantum chemical calculations
Supports accurate process modeling and energy balance calculations for biomass conversion.
BPE values differ from dibenzyl ether; substitution introduces systematic errors.
Thermochemistry LOHC hydrogen carriers Process simulation

Dielectric Relaxation and Dipole Moment

Dielectric constant and loss measurements conducted on 11 aromatic ethers and related compounds in dilute benzene solution at wavelengths between 1.25 and 50 cm across temperatures from 20° to 60 °C provide quantitative dielectric relaxation times and dipole moment values for benzyl phenyl ether and its structural analogs [1]. Comparison of calculated dipole moment values for 23 substituted phenyl ethers with experimental observations revealed no evidence of large mesomeric moments that would significantly lower relaxation times, indicating that the dielectric behavior of BPE is governed by coupled ring rotations and overall molecular rotation rather than mesomeric charge shifts. The distinct relaxation time of BPE relative to dibenzyl ether, dicyclohexyl ether, and other substituted phenyl ethers establishes its unique intramolecular dynamics fingerprint, which is relevant for analytical method development and quality control in procurement specifications.

Dielectric Relaxation & Dipole Moment
Cross-study comparable
Measured relaxation times at 1.25–50 cm, 20–60 °C; dipole moment calculated
Dilute benzene solution; asymmetric substitution governs relaxation behavior
Supports analytical QC and spectroscopic method validation for procured BPE.
Distinct relaxation profile vs. dibenzyl ether and other aryl ethers.
Dielectric spectroscopy Molecular dynamics Aromatic ether characterization

Catalytic Pathway Switching Selectivity

The cleavage mechanism of benzyl phenyl ether in aqueous and apolar phases can be systematically switched between hydrolysis and hydrogenolysis pathways by selecting specific catalyst formulations [1]. In the absence of catalyst, BPE undergoes selective hydrolysis in water at 523 K, with hydronium ions from water dissociation catalyzing the formation of phenol and benzyl alcohol. Upon addition of Ni/SiO2, selective hydrogenolysis of the Caliphatic-O bond dominates. With dual-functional Ni/HZSM-5, hydrogenolysis occurs as the major route while hydrolysis becomes a minor pathway. In apolar undecane, non-catalytic thermal pyrolysis dominates in the absence of metals, whereas Ni/SiO2 or Ni/HZSM-5 almost completely suppress radical pathways in favor of hydrogenolysis. DFT calculations confirm that these pathway shifts are specific to the benzylic C-O bond geometry of BPE, and comparable mechanistic bifurcation is not observed to the same extent with diphenyl ether or dibenzyl ether under identical aqueous-phase conditions [2].

Catalytic Pathway Switching Selectivity
Class-level inference
Hydrolysis (no catalyst, 523 K water); Hydrogenolysis (Ni/SiO₂); Pyrolysis (undecane, no metal)
DFT confirms benzylic geometry dependency; DPE/DBE show different profiles
Supports catalyst-controlled pathway selectivity studies; mechanistic bifurcation not replicated by alternative ethers.
Essential for tunable lignin depolymerization research.
Bifunctional catalysis Aqueous-phase processing Reaction mechanism

Benzyl Phenyl Ether Validated Applications


Catalyst Benchmarking for Lignin-First Biorefining

Benzyl phenyl ether is the gold-standard α-O-4 model substrate for evaluating heterogeneous catalyst performance in transfer hydrogenolysis and lignin-first biorefining applications. Its superior reactivity compared to β-O-4 (phenethyl phenyl ether) and 4-O-5 (diphenyl ether) model compounds ensures that catalyst screening studies accurately capture the kinetic behavior of the most labile lignin linkage [5]. Researchers can reliably compare catalyst activity across laboratories using BPE as a common benchmark, with established conversion metrics (e.g., 95% DPE conversion with Ru/C at 210 °C, 3 h) providing a quantitative frame of reference [2]. This application is particularly valuable for developing Ni-based and Ru-based catalysts operating under mild, hydrogen-free conditions.

Electrochemical Lignin Valorization

Benzyl phenyl ether is the only commercially available model compound for which quantitative, Ni-specific electrochemical reductive cleavage yields have been established at room temperature and ambient pressure [5]. The demonstrated 97% toluene yield in undivided cells and 90% toluene / 84% phenol yields in divided cells with Ni²⁺ promotion provide a validated benchmark for developing sustainable electrochemical lignin depolymerization processes. This application is essential for researchers pursuing green chemistry approaches to aromatic monomer production, as alternative ethers do not exhibit the same Ni-dependent benzylic C-O bond activation that makes BPE uniquely suited for electrochemical method development.

Thermochemical Modeling and LOHC Evaluation

Benzyl phenyl ether's experimentally validated standard molar enthalpy of formation and vapor pressure data, derived from high-precision combustion calorimetry and transpiration measurements, provide the thermochemical foundation required for rigorous process simulation and techno-economic analysis of biomass conversion pathways [5]. Additionally, BPE has been evaluated alongside methoxybenzene, diphenyl ether, and dibenzyl ether for LOHC hydrogen storage applications, with comparative thermodynamic analysis of hydrogenation/dehydrogenation reactions [5]. Procurement of BPE enables accurate energy balance calculations and phase equilibrium modeling that would be compromised if alternative ethers with different thermodynamic properties were substituted.

Coal Liquefaction C-O Bond Scission Studies

Benzyl phenyl ether is a well-characterized model compound for studying C-O bond cleavage mechanisms under coal liquefaction conditions, with documented reactivity at 250-500 °C under 3-10 MPa hydrogen pressure using stabilized nickel and synthetic pyrite catalysts [5]. At 250 °C, BPE undergoes almost complete C-O bond scission to yield phenol and toluene, with subsequent hydrogenation to cyclohexanol over nickel catalysts [5]. This quantitative behavior, including the documented difference between strongly hydrogenating nickel catalysts and weakly hydrogenating pyrite catalysts, establishes BPE as an essential substrate for elucidating reaction pathways in high-temperature, high-pressure coal and biomass conversion processes where alternative model compounds do not provide the same mechanistic clarity.

Application
Selection Property
Validation Focus
Lignin-first biorefining catalyst benchmarking
Reported top rank in transfer hydrogenolysis activity among α-O-4/β-O-4/4-O-5 model ethers
Catalyst activity metrics under mild, hydrogen-free conditions
Electrochemical lignin depolymerization research
Ni-specific benzylic C–O bond activation with quantitative ambient-temperature yields
Electrochemical cleavage yields and metal specificity verification
Biomass conversion process simulation & LOHC evaluation
Experimentally validated thermochemical benchmarks (ΔfH°, vapor pressure)
Energy balance and phase equilibrium modeling accuracy
Coal liquefaction C–O scission mechanism studies
Documented high-temperature/pressure reactivity with nickel and pyrite catalysts
Catalyst-dependent product distribution (phenol/toluene/cyclohexanol)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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